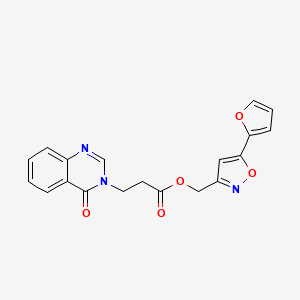
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N2O4, with a molecular weight of approximately 286.28 g/mol. It features a furan ring, an isoxazole moiety, and a quinazoline derivative, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound encompasses several pharmacological effects, primarily focusing on:
- Antitumor Activity : Isoxazole derivatives have been extensively studied for their anticancer properties. Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the furan and isoxazole rings suggests potential antimicrobial activity, which has been documented in related compounds.
- Anti-inflammatory Effects : Many isoxazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Antitumor Activity
A study evaluating various isoxazole derivatives found that compounds with structural similarities to this compound demonstrated notable cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The IC50 values for some derivatives were reported as low as 6.3 µM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a derivative with a similar structure was tested against various bacterial strains and showed effective inhibition of growth, suggesting that this compound may also possess similar antimicrobial capabilities .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of isoxazole compounds. For example, derivatives were shown to reduce inflammation markers in vitro, supporting their use in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving several synthesized isoxazole derivatives, the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study utilized MTT assays to determine cell viability post-treatment, revealing that the compound's structure significantly influenced its activity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds demonstrated that modifications in the furan and isoxazole rings could enhance efficacy against specific bacterial strains. This suggests that this compound may be optimized for better antimicrobial action .
Data Tables
特性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(4-oxoquinazolin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(26-11-13-10-17(27-21-13)16-6-3-9-25-16)7-8-22-12-20-15-5-2-1-4-14(15)19(22)24/h1-6,9-10,12H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKDWZAVMKYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













